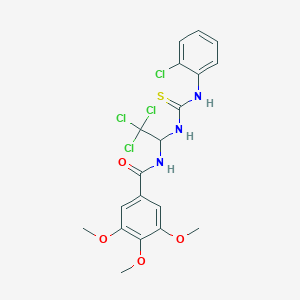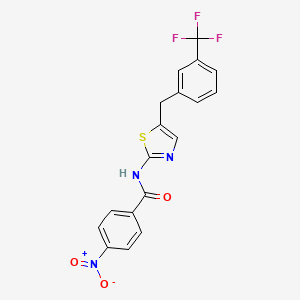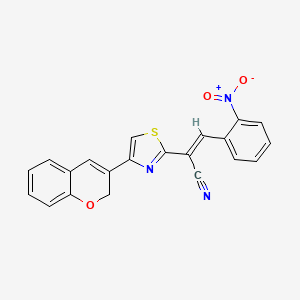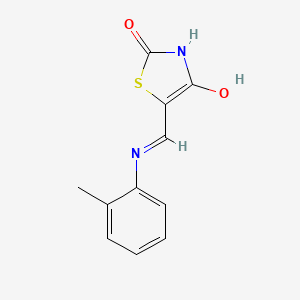phosphonium bromide](/img/structure/B15078873.png)
[(2E)-4-bromo-2-butenyl](triphenyl)phosphonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-4-bromo-2-butenylphosphonium bromide is an organophosphorus compound with the molecular formula C22H21Br2P. This compound is known for its role in organic synthesis, particularly in the Wittig reaction, where it is used to form carbon-carbon double bonds. The compound is characterized by the presence of a phosphonium group attached to a bromo-substituted butenyl chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-bromo-2-butenylphosphonium bromide typically involves the reaction of triphenylphosphine with 4-bromo-2-butenyl bromide. The reaction is carried out in an inert atmosphere, often using solvents such as methylene chloride or acetonitrile. The reaction mixture is refluxed to ensure complete conversion, and the product is isolated by precipitation with diethyl ether .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The final product is purified through crystallization and filtration processes.
化学反应分析
Types of Reactions
(2E)-4-bromo-2-butenylphosphonium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles.
Wittig Reactions: It reacts with aldehydes and ketones to form alkenes.
Cyclization Reactions: It can form cyclic compounds through intramolecular reactions.
Common Reagents and Conditions
Phenylhydrazine: Reacts with the compound in the presence of sodium carbonate to form phenylhydrazine derivatives.
Strong Bases: Such as butyllithium, are used to deprotonate the phosphonium salt, forming ylides for Wittig reactions.
Major Products
Alkenes: Formed through Wittig reactions.
Pyrazoline Derivatives: Formed through cyclization of phenylhydrazine derivatives.
科学研究应用
(2E)-4-bromo-2-butenylphosphonium bromide has a wide range of applications in scientific research:
Organic Synthesis: Used in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical intermediates.
Material Science: Utilized in the preparation of polymers and advanced materials.
作用机制
The primary mechanism of action for (2E)-4-bromo-2-butenylphosphonium bromide involves the formation of ylides. These ylides react with carbonyl compounds to form oxaphosphetane intermediates, which decompose to yield alkenes and triphenylphosphine oxide. This reaction is highly stereoselective and is a key step in the Wittig reaction .
相似化合物的比较
Similar Compounds
(4-Carboxybutyl)triphenylphosphonium bromide: Similar structure but with a carboxyl group instead of a bromo group.
Butyltriphenylphosphonium bromide: Contains a butyl group instead of a bromo-butenyl group.
Uniqueness
(2E)-4-bromo-2-butenylphosphonium bromide is unique due to its ability to form stable ylides and its high reactivity in Wittig reactions. Its bromo-butenyl group provides additional reactivity compared to other phosphonium salts, making it a versatile reagent in organic synthesis.
属性
分子式 |
C22H22Br2P+ |
|---|---|
分子量 |
477.2 g/mol |
IUPAC 名称 |
[(E)-4-bromobut-2-enyl]-triphenylphosphanium;hydrobromide |
InChI |
InChI=1S/C22H21BrP.BrH/c23-18-10-11-19-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-17H,18-19H2;1H/q+1;/b11-10+; |
InChI 键 |
XJFIFZYWUOWAPZ-ASTDGNLGSA-N |
手性 SMILES |
C1=CC=C(C=C1)[P+](C/C=C/CBr)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
规范 SMILES |
C1=CC=C(C=C1)[P+](CC=CCBr)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3Z)-1-Allyl-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15078798.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15078802.png)




![1-Benzyl-4-piperidinone (2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B15078820.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[3-methoxy-4-(pentyloxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15078834.png)
![N'-[(1E)-1-(4-chlorophenyl)ethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15078838.png)

![(2E)-3-{3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-propenamide](/img/structure/B15078844.png)
![(3Z)-1-(2-chlorobenzyl)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15078854.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B15078865.png)
![2,6-Diphenyl-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}thieno[2,3-d]pyrimidine](/img/structure/B15078867.png)
